molecular formula C5H9NO4S B6151711 2-(1-sulfamoylcyclopropyl)acetic acid CAS No. 2386237-28-9

2-(1-sulfamoylcyclopropyl)acetic acid

Cat. No.: B6151711
CAS No.: 2386237-28-9
M. Wt: 179.20 g/mol
InChI Key: GTLHHMBOMVBHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Sulfamoylcyclopropyl)acetic acid is a cyclopropane derivative featuring an acetic acid moiety attached to a cyclopropane ring substituted with a sulfamoyl group (-SO₂NH₂).

Properties

CAS No.

2386237-28-9

Molecular Formula

C5H9NO4S

Molecular Weight

179.20 g/mol

IUPAC Name

2-(1-sulfamoylcyclopropyl)acetic acid

InChI

InChI=1S/C5H9NO4S/c6-11(9,10)5(1-2-5)3-4(7)8/h1-3H2,(H,7,8)(H2,6,9,10)

InChI Key

GTLHHMBOMVBHCB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC(=O)O)S(=O)(=O)N

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1-sulfamoylcyclopropyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylcarboxylic acid with sulfamoyl chloride under basic conditions to introduce the sulfamoyl group. The reaction typically requires a base such as triethylamine and is carried out at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(1-sulfamoylcyclopropyl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-sulfamoylcyclopropyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-sulfamoylcyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of bacterial growth or the modulation of inflammatory responses .

Comparison with Similar Compounds

Substituent Variations on the Cyclopropane Ring

The substituent on the cyclopropane ring significantly impacts molecular properties:

Compound Substituent Molecular Formula Molecular Weight Key Features
2-(1-Sulfamoylcyclopropyl)acetic acid* -SO₂NH₂ C₅H₉NO₄S 179.19 (calculated) Polar, hydrogen-bond donor/acceptor
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid -CH₂SH C₆H₁₀O₂S 162.21 Thiol group; Montelukast intermediate
2-(1-Methylcyclopropyl)acetic acid -CH₃ C₆H₁₀O₂ 114.14 Non-polar; used in collision studies
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid Benzofuran + -S-iPr C₁₉H₂₄O₃S 332.44 Aromatic system; crystal dimerization
[(1S,2R)-2-Hexylcyclopropyl]acetic acid -C₆H₁₃ (hexyl) C₁₁H₂₀O₂ 184.28 Lipophilic; trans-configuration

*Hypothetical data based on structural inference.

Key Observations :

  • Polarity : Sulfamoyl and mercaptomethyl derivatives exhibit higher polarity due to functional groups (-SO₂NH₂, -SH) compared to methyl or hexyl substituents.
  • Biological Relevance : Mercaptomethyl derivatives are intermediates in drug synthesis (e.g., Montelukast), while sulfamoyl groups are common in antimicrobial or enzyme-targeting agents .

Crystallographic and Structural Insights

  • Hydrogen Bonding : Carboxylic acid groups in analogs like 2-(5-cyclohexylbenzofuran-2-yl)acetic acid form O—H⋯O hydrogen-bonded dimers, stabilizing crystal lattices . Sulfamoyl groups could enhance this via additional N—H⋯O interactions.
  • Packing Motifs : Benzofuran derivatives exhibit slipped π-stacking (3.3 Å spacing), while hexyl-substituted compounds adopt trans-configurations for steric optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.